(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
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Overview
Description
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C8H6Na2O5 . It is known for its unique bicyclic structure, which includes an oxabicycloheptene ring system. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate typically involves the reaction of maleic anhydride with furan in the presence of a base such as sodium hydroxide. The reaction proceeds through a Diels-Alder reaction, forming the bicyclic structure. The product is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Disodium maleate: Similar in structure but lacks the bicyclic ring system.
Disodium fumarate: Another related compound with a different geometric configuration.
Disodium succinate: Similar in having two carboxylate groups but differs in the ring structure.
Uniqueness
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
6385-60-0 |
---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
InChI Key |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
6385-60-0 66330-88-9 |
|
Related CAS |
66330-88-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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